

Application Notes and Protocols for 6-Benzyloxypyridine-3-boronic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **6-Benzylloxypyridine-3-boronic acid**

Cat. No.: **B1341736**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Benzylloxypyridine-3-boronic acid is a versatile building block in medicinal chemistry and drug discovery. Its applications primarily revolve around its use in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules. Notably, it has been identified as a potential inhibitor of the NorA efflux pump in *Staphylococcus aureus*, a mechanism that contributes to antibiotic resistance.^[1] This document provides detailed protocols for the synthesis and application of **6-Benzylloxypyridine-3-boronic acid**, along with relevant data and workflow visualizations.

Chemical Properties and Data

Property	Value	Reference
CAS Number	929250-35-1	[2] [3]
Molecular Formula	C ₁₂ H ₁₂ BNO ₃	[2] [3]
Molecular Weight	229.04 g/mol	[2] [3]
Appearance	White to off-white crystalline powder	[4]
Synonyms	(6-(Benzyl)oxy)pyridin-3-yl)boronic acid	[4]

Synthetic Protocols

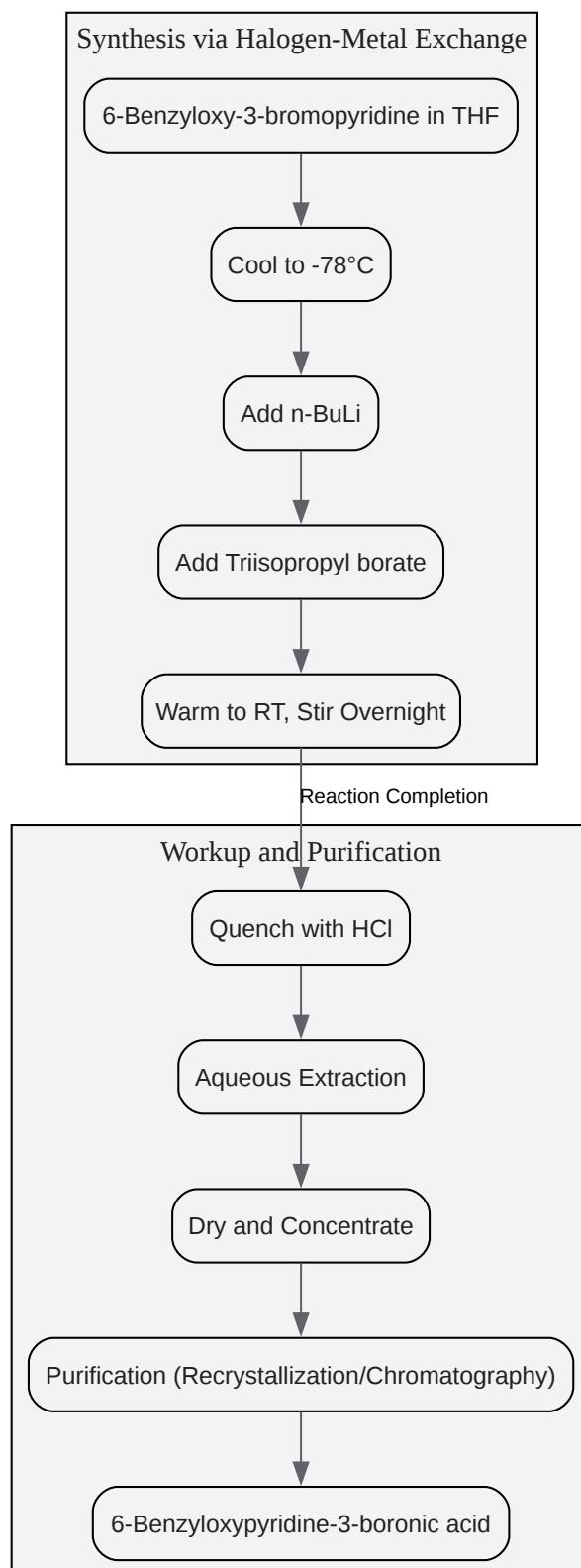
The synthesis of **6-Benzylxypyridine-3-boronic acid** can be achieved through several methods, with the most common being the halogen-metal exchange of a corresponding halopyridine followed by borylation, or a palladium-catalyzed borylation. Below is a generalized protocol based on common synthetic routes for pyridinylboronic acids.

Protocol 2.1: Synthesis via Halogen-Metal Exchange and Borylation

This method involves the lithiation of a protected 6-benzylxypyridine at low temperatures, followed by quenching with a borate ester and subsequent hydrolysis.

Materials:

- 6-Benzylxypyridine-3-bromopyridine
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexanes (2.5 M)
- Triisopropyl borate
- Hydrochloric acid (1 M)


- Diethyl ether
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate
- Argon or Nitrogen gas supply

Procedure:

- Dissolve 6-benzyloxy-3-bromopyridine (1.0 eq) in anhydrous THF under an inert atmosphere (Argon or Nitrogen).
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add n-Butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 30-60 minutes at this temperature.
- Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture at -78 °C.
- Allow the reaction to slowly warm to room temperature and stir overnight.
- Quench the reaction by the slow addition of 1 M hydrochloric acid and stir for 1 hour.
- Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the mixture and concentrate the solvent under reduced pressure.
- The crude product can be purified by recrystallization or column chromatography to yield **6-Benzylxypyridine-3-boronic acid**.

Expected Yield: Yields for analogous preparations of pyridylboronic acids typically range from 60-85%.

Workflow for Synthesis of 6-Benzylxypyridine-3-boronic acid

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **6-Benzylloxypyridine-3-boronic acid**.

Application in Suzuki-Miyaura Cross-Coupling

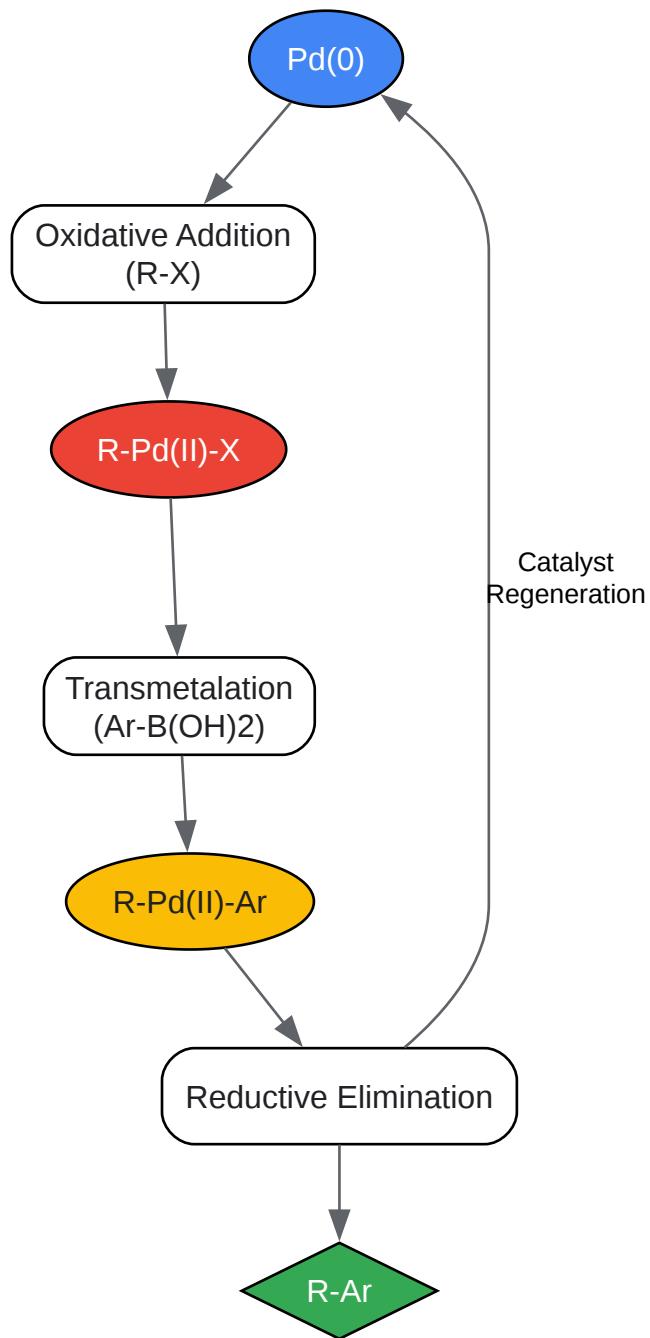
6-Benzylloxypyridine-3-boronic acid is a key reagent in Suzuki-Miyaura cross-coupling reactions to form C-C bonds, a cornerstone of modern organic synthesis.[\[5\]](#)[\[6\]](#)

Protocol 3.1: General Suzuki-Miyaura Coupling

This protocol describes a typical Suzuki-Miyaura reaction using **6-Benzylloxypyridine-3-boronic acid** with an aryl halide.

Materials:

- **6-Benzylloxypyridine-3-boronic acid** (1.2 eq)
- Aryl halide (e.g., aryl bromide or iodide) (1.0 eq)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 3-5 mol%)
- Base (e.g., K_2CO_3 , Na_2CO_3 , Cs_2CO_3) (2.0 eq)
- Solvent (e.g., Dioxane/Water, Toluene, DMF)
- Argon or Nitrogen gas supply


Procedure:

- To a reaction vessel, add the aryl halide, **6-Benzylloxypyridine-3-boronic acid**, the palladium catalyst, and the base.
- Add the solvent system (e.g., a 4:1 mixture of dioxane and water).
- Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

- Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitored by TLC or LC-MS). Reaction times can vary from 2 to 24 hours.
- After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to obtain the desired biaryl compound.

Expected Yield: Yields for Suzuki-Miyaura couplings are typically high, often exceeding 80%.

Suzuki-Miyaura Catalytic Cycle

[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application as a NorA Efflux Pump Inhibitor

6-Benzylxypyridine-3-boronic acid has been identified as an inhibitor of the NorA efflux pump in *Staphylococcus aureus*, which can potentiate the activity of antibiotics like

ciprofloxacin.[[1](#)]

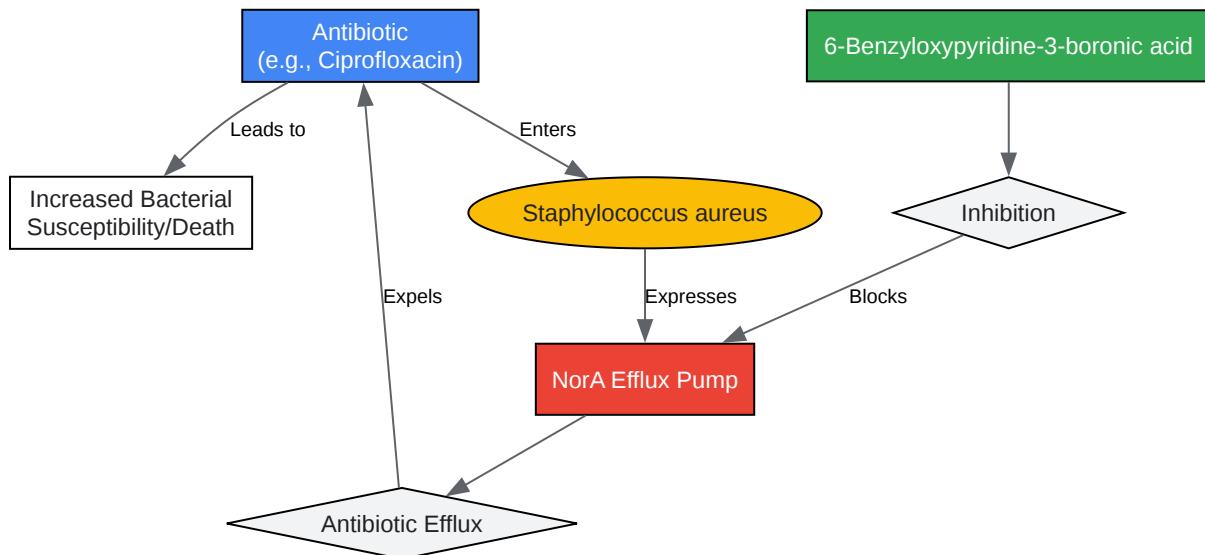
Protocol 4.1: Evaluation of NorA Efflux Pump Inhibition

This protocol outlines a method to assess the ability of **6-Benzylloxypyridine-3-boronic acid** to inhibit the NorA efflux pump, thereby increasing the efficacy of an antibiotic.

Materials:

- *Staphylococcus aureus* strain overexpressing NorA (e.g., SA-1199B)
- Ciprofloxacin (or another fluoroquinolone antibiotic)
- **6-Benzylloxypyridine-3-boronic acid**
- Cation-adjusted Mueller-Hinton broth (CAMHB)
- 96-well microtiter plates
- Bacterial incubator

Procedure:


- Preparation of Bacterial Inoculum: Grow the *S. aureus* strain overnight in CAMHB. Dilute the culture to achieve a final concentration of approximately 5×10^5 CFU/mL in the wells of the microtiter plate.
- Preparation of Test Compounds: Prepare a stock solution of **6-Benzylloxypyridine-3-boronic acid** in a suitable solvent (e.g., DMSO). Prepare serial dilutions of ciprofloxacin in CAMHB.
- Checkerboard Assay:
 - In a 96-well plate, create a two-dimensional array of concentrations of ciprofloxacin and **6-Benzylloxypyridine-3-boronic acid**.
 - Add the prepared bacterial inoculum to each well.

- Include controls for bacterial growth (no compounds), ciprofloxacin alone, and **6-Benzylxypyridine-3-boronic acid** alone.
- Incubation: Incubate the plate at 37 °C for 18-24 hours.
- Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the antibiotic (alone or in combination) that completely inhibits visible bacterial growth.
- Data Analysis: Determine the MIC of ciprofloxacin in the presence and absence of **6-Benzylxypyridine-3-boronic acid**. A significant reduction in the MIC of ciprofloxacin in the presence of the boronic acid indicates inhibition of the NorA efflux pump.

Quantitative Data Example:

Compound	S. aureus Strain	MIC of Ciprofloxacin (µg/mL)	Fold Potentiation	Reference
Ciprofloxacin alone	SA-1199B	8	-	[1]
Ciprofloxacin + 6- Benzylxypyridin e-3-boronic acid (at 16 µg/mL)	SA-1199B	2	4-fold	[1]

Logical Relationship of NorA Inhibition

[Click to download full resolution via product page](#)

Caption: Mechanism of action for NorA efflux pump inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Boronic species as promising inhibitors of the *Staphylococcus aureus* NorA efflux pump: study of 6-substituted pyridine-3-boronic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-(Benzyl)pyridine-3-boronic acid [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. 6-Benzylxypyridine-3-boronic Acid | 929250-35-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Application Notes and Protocols for 6-Benzyloxyppyridine-3-boronic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1341736#reaction-conditions-for-6-benzyloxyppyridine-3-boronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com